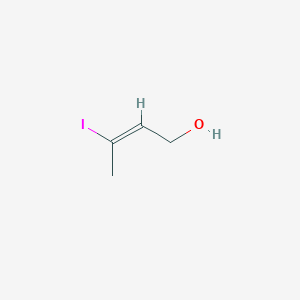

(E)-3-Iodo-2-buten-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-Iodo-2-buten-1-ol is an organic compound characterized by the presence of an iodine atom attached to a butenol structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Iodo-2-buten-1-ol typically involves the iodination of butenol derivatives. One common method is the addition of iodine to 2-buten-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-Iodo-2-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The iodine atom can be reduced to form butenol derivatives without the iodine substituent.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of functionalized butenol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-iodo-2-butenal or 3-iodo-2-butenone.

Reduction: Formation of 2-buten-1-ol.

Substitution: Formation of 3-azido-2-buten-1-ol or 3-cyano-2-buten-1-ol.

Aplicaciones Científicas De Investigación

Organic Synthesis

(E)-3-Iodo-2-buten-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for a variety of chemical transformations, making it an essential intermediate in organic synthesis.

Case Study: Synthesis of Novel Compounds

A study demonstrated the utility of this compound in synthesizing substituted alkenes via palladium-catalyzed cross-coupling reactions. The compound was successfully coupled with various organometallic reagents, leading to the formation of diverse products with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is employed as an intermediate for developing pharmaceutical agents. Its ability to undergo various transformations makes it valuable for synthesizing biologically active compounds.

Case Study: Pharmaceutical Intermediates

Research has highlighted the use of this compound in creating intermediates for anti-cancer drugs. The compound's reactivity allows for modifications that enhance the efficacy and selectivity of therapeutic agents .

Biochemistry

The compound is also significant in biochemistry, where it is utilized to study enzyme mechanisms and protein modifications. Its structural features enable researchers to explore biochemical pathways and interactions.

Case Study: Enzyme Mechanism Studies

A notable application involved using this compound to investigate the mechanisms of specific enzymes. The compound acted as a substrate analog, providing insights into enzyme kinetics and substrate specificity.

Material Science

In material science, this compound is applied in synthesizing novel materials with tailored properties. Its reactivity facilitates the creation of polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

Research has shown that this compound can be used to produce functionalized polymers through radical polymerization techniques. These polymers have potential applications in coatings, adhesives, and biomedical devices .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of substituted alkenes |

| Medicinal Chemistry | Intermediate for pharmaceutical compounds | Development of anti-cancer drug intermediates |

| Biochemistry | Study of enzyme mechanisms | Investigation of enzyme kinetics |

| Material Science | Synthesis of novel materials | Production of functionalized polymers |

Mecanismo De Acción

The mechanism of action of (E)-3-Iodo-2-buten-1-ol involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modify biological pathways and chemical processes.

Comparación Con Compuestos Similares

3-Iodo-2-butanol: Similar structure but with a saturated carbon chain.

3-Bromo-2-buten-1-ol: Similar structure with bromine instead of iodine.

2-Iodo-3-buten-1-ol: Isomer with the iodine atom at a different position.

Uniqueness: (E)-3-Iodo-2-buten-1-ol is unique due to its specific configuration and the presence of both an iodine atom and a hydroxyl group

Actividad Biológica

(E)-3-Iodo-2-buten-1-ol is an organic compound with significant implications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₄H₇IO. Its structure features a double bond between the second and third carbon atoms, alongside an iodine atom and a hydroxyl group (-OH) attached to the carbon chain. This unsaturated structure enhances its reactivity, making it a valuable intermediate in organic synthesis and a subject of biological activity studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions facilitate modifications in biological pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Electrophilic Reactions : The iodine atom allows for electrophilic interactions with nucleophiles in biological systems.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Nucleophilic Substitution : Acts as a nucleophile in various chemical reactions, which may lead to significant biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential use in drug development. Its derivatives are being explored for their pharmacological potential due to their reactivity with biological targets .

Notable Activities:

- Antimicrobial Effects : Studies have shown that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Interactions : Investigations into its interactions with enzymes suggest that it may modulate enzymatic activities, impacting metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Synthesis of Bioactive Compounds : A study demonstrated its utility as an intermediate in synthesizing complex organic molecules, including biologically active compounds.

- Catalytic Applications : Research indicated that derivatives of this compound can serve as effective organocatalysts in organic reactions, enhancing reaction efficiency and selectivity .

- Pharmacological Investigations : Experimental studies have shown promising results regarding its use in drug development, particularly in creating novel therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Unsaturated with iodine and hydroxyl group | Antimicrobial, enzyme modulation |

| 3-Iodo-2-butanol | Saturated carbon chain | Limited biological activity |

| 3-Bromo-2-buten-1-ol | Bromine instead of iodine | Similar but less reactive |

Propiedades

IUPAC Name |

(E)-3-iodobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPOVUNPAAFPT-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.